4-Benzylmorpholine-3-carbaldehyde

Description

BenchChem offers high-quality 4-Benzylmorpholine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylmorpholine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

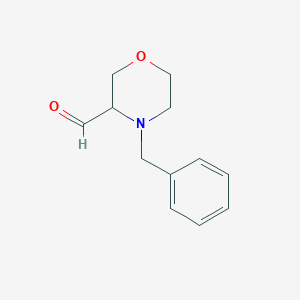

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-benzylmorpholine-3-carbaldehyde |

InChI |

InChI=1S/C12H15NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 |

InChI Key |

IQAQDCSPZPRHMO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

4-Benzylmorpholine-3-carbaldehyde CAS number and properties

CAS Number: 2267317-99-5 (S-isomer) | Molecular Formula: C₁₂H₁₅NO₂[1]

Executive Summary

4-Benzylmorpholine-3-carbaldehyde is a critical chiral heterocyclic building block, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists, EZH2 inhibitors, and novel neuroprotective agents. As an

However, this utility comes with a significant technical challenge: configurational instability . The C3 proton is acidic due to the electron-withdrawing effect of the aldehyde and the inductive effect of the adjacent nitrogen, making the compound prone to racemization and hydration. This guide details the handling, synthesis, and application of this compound with a focus on preserving stereochemical integrity.

Identity & Physicochemical Profile[2][3][4][5][6]

The following data focuses on the (S)-enantiomer , which is the most relevant form for pharmaceutical applications (e.g., mimicking L-amino acid stereochemistry).

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | (3S)-4-benzylmorpholine-3-carbaldehyde |

| Common Name | N-Benzylmorpholine-3-carboxaldehyde |

| CAS Number | 2267317-99-5 (S-isomer); Note: Racemic forms may appear under generic identifiers. |

| SMILES | O=C[C@H]1N(CC2=CC=CC=C2)CCOC1 |

| Molecular Weight | 205.25 g/mol |

Physical Properties (Experimental & Predicted)

Note: Due to its reactive nature, this compound is rarely isolated as a pure solid for extended periods. Values below often reflect fresh preparations.

| Property | Value | Condition/Note |

| Appearance | Pale yellow to orange oil | Oxidizes to dark brown upon air exposure. |

| Boiling Point | ~311°C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | 1.1 ± 0.1 g/cm³ | Predicted. |

| Solubility | DCM, THF, EtOAc, Toluene | Reacts with protic solvents (MeOH/EtOH) to form hemiacetals. |

| Stability | Low | Prone to racemization, oxidation, and hydration. |

Synthetic Routes & Process Chemistry

The synthesis of 4-benzylmorpholine-3-carbaldehyde is almost exclusively performed via the oxidation of its corresponding alcohol precursor, (4-benzylmorpholin-3-yl)methanol . Direct isolation is discouraged; in-situ generation is the industry standard.

The Precursor Strategy

The stability of the alcohol precursor (CAS: 140746-60-3 for S-isomer) allows for bulk storage. The oxidation to the aldehyde should be the final step before the subsequent coupling reaction.

Oxidation Protocol (Swern vs. Parikh-Doering)

While Swern oxidation is common in academic papers, Parikh-Doering (SO₃·Py) is preferred for scale-up to minimize cryogenic requirements and smell.

Protocol: Parikh-Doering Oxidation (Optimized for Stereoretention)

-

Reagents: (S)-4-benzyl-3-(hydroxymethyl)morpholine (1.0 eq), DMSO (3.0 eq), Et₃N (3.0 eq), SO₃·Pyridine complex (2.0 eq), DCM (solvent).

-

Temperature: -10°C to 0°C (Strict control required).

Step-by-Step Methodology:

-

Dissolution: Dissolve the alcohol precursor in anhydrous DCM (10 mL/g) and cool to -10°C under N₂.

-

Base Addition: Add DMSO and Et₃N sequentially. Stir for 10 minutes.

-

Activator Addition: Add SO₃·Pyridine complex portion-wise over 20 minutes, maintaining internal temperature < 0°C. Exotherm warning.

-

Monitoring: Monitor via TLC (stain with 2,4-DNP; aldehyde appears instantly as orange spot). Reaction is typically complete in 1–2 hours.

-

Quench: Quench with cold saturated NaHCO₃.

-

Workup: Extract rapidly with DCM. Wash with brine. Dry over Na₂SO₄.

-

Usage: Do not concentrate to dryness if possible. Use the DCM solution directly in the next step (e.g., reductive amination) to prevent racemization.

Synthesis Workflow Diagram

Figure 1: Synthesis workflow emphasizing the generation of the unstable aldehyde intermediate immediately prior to downstream application.

Reactivity & Applications in Drug Discovery

The 3-carbaldehyde moiety serves as a "chiral pool" derived scaffold. Its primary value lies in generating 3-substituted morpholines , a pharmacophore found in NK1 antagonists (like Aprepitant analogs) and various CNS-active agents.

Key Reaction Pathways

-

Reductive Amination: The most common application. Reacting the aldehyde with primary/secondary amines followed by reduction (NaBH(OAc)₃) yields 3-aminomethyl morpholines.

-

Critical Note: Use mild reducing agents (STAB) to avoid reducing the benzyl group or opening the morpholine ring.

-

-

Wittig/Horner-Wadsworth-Emmons: Installation of alkene side chains.

-

Conditions: Use Masamune-Roush conditions (LiCl/DBU) for mild olefination to prevent epimerization at C3.

-

-

Grignard Addition: Creates secondary alcohols.

-

Stereocontrol: Chelation-controlled addition (using Mg²⁺ or TiCl₄) often yields high diastereoselectivity (Cram-chelate model) due to the adjacent nitrogen and oxygen.

-

Mechanistic Pathway Diagram

Figure 2: Divergent synthetic utility of the aldehyde scaffold. Reductive amination (red arrow) is the dominant pathway in medicinal chemistry.

Handling, Stability & Analytics

The "Racemization Trap"

The C3 position is alpha to both a carbonyl and an amine. In the presence of strong bases or even prolonged exposure to silica gel, the proton at C3 can be removed, leading to an enol/enamine intermediate and subsequent loss of optical purity.

-

Avoid: Strong bases (NaH, LDA) unless thermodynamic enolate is desired.

-

Avoid: Prolonged storage in solution.

-

Avoid: Acidic workups (promotes hydration to gem-diol).

Analytical Validation

Since the aldehyde is unstable, standard QC often relies on derivatization or analyzing the alcohol precursor.

-

NMR (¹H, CDCl₃): Look for the aldehyde proton singlet/doublet around 9.6–9.8 ppm .

-

Purity Check: Integration of the aldehyde proton vs. the benzyl -CH₂- protons (approx 3.5–4.0 ppm) confirms oxidation state.

-

-

TLC: 2,4-DNP stain is mandatory. UV activity is weak (only from the benzyl group).

-

Chiral HPLC: Do not run the aldehyde directly. Reduce a small aliquot back to the alcohol or couple with a chiral amine to determine enantiomeric excess (ee).

Storage Protocol

If isolation is absolutely necessary:

-

Purify: Flash chromatography on neutral alumina (silica is too acidic).

-

Atmosphere: Store under Argon.

-

Temperature: -80°C.

-

Form: Ideally, store as the bisulfite adduct (solid) which can be hydrolyzed back to the aldehyde before use.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link]

-

Mishra, C. B., et al. (2025).[2][3] Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2004). Preparation of Enantiomerically Pure alpha-N,N-Dibenzylamino Aldehydes (Analogous Protocol). Org. Synth. 2004, 81, 77. Retrieved from [Link]

Sources

Molecular weight and formula of 4-Benzylmorpholine-3-carbaldehyde

An In-Depth Technical Guide to 4-Benzylmorpholine-3-carbaldehyde

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in drug design. Within this class of compounds, 4-Benzylmorpholine-3-carbaldehyde emerges as a versatile synthetic intermediate. The presence of a reactive carbaldehyde group attached to the stereochemically defined morpholine core, which is further functionalized with a benzyl group at the nitrogen atom, provides a valuable platform for the synthesis of diverse and complex molecules. This guide offers a comprehensive overview of the molecular and chemical properties of 4-Benzylmorpholine-3-carbaldehyde, its synthesis, and its potential applications for researchers and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of (S)-4-Benzylmorpholine-3-carbaldehyde are summarized in the table below. It is important to note that while the racemic and other isomeric forms exist, the (S)-enantiomer is a commercially available and frequently referenced form of this compound.

| Property | Value | Source |

| Chemical Name | (S)-4-Benzylmorpholine-3-carbaldehyde | [1] |

| CAS Number | 2267317-99-5 | [1] |

| Molecular Formula | C12H15NO2 | [1][2][3] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| Appearance | Likely an oil or low-melting solid | Inferred from related compounds |

| SMILES Code | O=C[C@H]1N(CC2=CC=CC=C2)CCOC1 | [1] |

Synthesis and Mechanistic Insights

The synthesis of 4-benzylmorpholine derivatives can be achieved through various routes. A common strategy involves the N-benzylation of a pre-formed morpholine ring or the cyclization of an appropriately substituted amino alcohol.

General Synthetic Workflow

A plausible synthetic approach to 4-Benzylmorpholine-3-carbaldehyde would involve the formation of the morpholine ring followed by the introduction or modification of the carbaldehyde functional group.

Caption: A generalized workflow for the synthesis of 4-Benzylmorpholine-3-carbaldehyde.

Illustrative Experimental Protocol

-

N-Pentylmorpholine Synthesis (as an example of N-alkylation): To a solution of morpholine in ethanol, potassium carbonate is added, followed by the addition of pentyl bromide. The reaction mixture is heated under reflux and monitored by Thin Layer Chromatography (TLC). After completion, the solvent is evaporated.[4] This illustrates a standard method for N-alkylation of the morpholine ring, which can be adapted for N-benzylation using benzyl bromide or a similar benzylating agent.

-

Purification: The crude product is typically purified using column chromatography to yield the pure N-alkylated morpholine.[4]

Spectroscopic Characterization

The structural elucidation of 4-Benzylmorpholine-3-carbaldehyde would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and distinct signals for the protons of the morpholine ring, including a downfield signal for the aldehydic proton.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and a characteristic downfield signal for the carbonyl carbon of the aldehyde.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.25 g/mol ).[1][2] Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the morpholine ring. For related compounds like 4-morpholinobenzaldehyde, prominent peaks are observed at m/z 191, 133, and 132.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically around 1720-1740 cm⁻¹.

Applications in Research and Drug Development

4-Benzylmorpholine-3-carbaldehyde is a valuable building block in the synthesis of more complex molecules, primarily due to the reactivity of the carbaldehyde functional group.

Role as a Synthetic Intermediate

The aldehyde functionality can undergo a wide range of chemical transformations, including:

-

Reductive amination to introduce new amine-containing substituents.

-

Wittig reactions to form alkenes.

-

Aldol condensations to form α,β-unsaturated carbonyl compounds.

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the primary alcohol.

This versatility makes it a key component in the construction of compound libraries for high-throughput screening in drug discovery programs. Aldehydes are crucial building blocks in multicomponent reactions, which allow for the rapid assembly of complex, drug-like molecules.[7]

Caption: Chemical transformations of 4-Benzylmorpholine-3-carbaldehyde for generating diverse molecular scaffolds.

Therapeutic Potential of the Benzylmorpholine Scaffold

The benzylmorpholine core is present in molecules with a range of biological activities. Research has shown that derivatives of this scaffold have potential as:

-

Antimalarial Agents: Benzylmorpholine-containing compounds have been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.[8]

-

EZH2 Inhibitors: Benzomorpholine derivatives have been synthesized and evaluated as inhibitors of the histone methyltransferase EZH2, a target in cancer therapy, particularly for non-small cell lung cancer.[9]

-

Pharmaceutical Intermediates: 4-benzylmorpholine is used as a starting material in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotic drugs.[10]

Safety and Handling

While a specific safety data sheet for 4-Benzylmorpholine-3-carbaldehyde is not provided, general precautions for handling similar chemical compounds should be followed.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[12][13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

In case of contact:

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10][11]

Conclusion

4-Benzylmorpholine-3-carbaldehyde is a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its well-defined structure, coupled with the reactive aldehyde functionality, provides a robust platform for the synthesis of novel and diverse molecular architectures. The proven therapeutic relevance of the benzylmorpholine scaffold further enhances the importance of this compound as a key intermediate in the quest for new and effective medicines.

References

-

National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholin-3-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Morpholine-4-carbonyl)benzaldehyde. PubChem. Retrieved from [Link]

-

Tyger Scientific Inc. (n.d.). 4-Benzyl-morpholine-2-carbaldehyde - [133243-99-9]. Retrieved from [Link]

-

LookChem. (n.d.). Cas 10316-00-4,4-benzylmorpholine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Benzhydrylmorpholine. Retrieved from [Link]

-

O'Neill, P. M., et al. (2018). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205. Bioorganic & Medicinal Chemistry, 26(12), 3469-3475. Retrieved from [Link]

-

Luo, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(8), 1208-1217. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Morpholinobenzaldehyde. PubChem. Retrieved from [Link]

-

Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 548-557. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Kurbanova, M. M., et al. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 8), 929-931. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Benzyl-morpholine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

Sources

- 1. 2267317-99-5|(S)-4-Benzylmorpholine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. tygersci.com [tygersci.com]

- 4. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cas 10316-00-4,4-benzylmorpholine | lookchem [lookchem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. cdnisotopes.com [cdnisotopes.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Benzylmorpholine-3-carbaldehyde

For Immediate Release

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex organic synthesis, understanding the solubility of a lead compound is a critical, non-negotiable first step. It dictates formulation strategies, influences bioavailability, and ultimately impacts the success of a therapeutic candidate. This guide provides a comprehensive technical overview of the solubility of 4-Benzylmorpholine-3-carbaldehyde, a substituted morpholine with significant potential in medicinal chemistry. While direct, quantitative solubility data for this specific molecule is not extensively published, this paper will equip you with the foundational knowledge to predict its behavior and the practical tools to determine its solubility in your own laboratory settings.

Understanding the Molecule: Physicochemical Drivers of Solubility

To predict the solubility of 4-Benzylmorpholine-3-carbaldehyde, we must first dissect its molecular structure and inherent physicochemical properties. The molecule is a tertiary amine and an aldehyde, featuring a morpholine ring, a benzyl group, and a carbaldehyde functional group.

Key Structural Features and Their Influence on Solubility:

-

Morpholine Ring: The parent morpholine ring is a key feature. Morpholine itself is miscible with water and a wide array of organic solvents[1][2][3]. This is due to the presence of both an ether oxygen and a secondary amine, which can act as hydrogen bond acceptors.

-

Benzyl Group: The nonpolar benzyl group will significantly influence solubility. This bulky, aromatic substituent will generally decrease solubility in polar, protic solvents (like water and methanol) and increase it in nonpolar, aprotic solvents (like toluene and hexane).

-

Carbaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor. This will contribute to solubility in polar solvents. A related compound, morpholine-4-carbaldehyde, is known to be soluble in water, ethanol, methanol, and chloroform, highlighting the solubilizing effect of the polar functional groups[4].

-

Tertiary Amine: The nitrogen atom in the morpholine ring is a tertiary amine. While it cannot act as a hydrogen bond donor, its lone pair of electrons can act as a hydrogen bond acceptor, contributing to interactions with protic solvents.

Based on these structural components, we can predict that 4-Benzylmorpholine-3-carbaldehyde will exhibit good solubility in a range of polar aprotic and moderately polar protic organic solvents. Its solubility in highly nonpolar solvents will be enhanced by the benzyl group, while its solubility in highly polar, protic solvents may be limited by the hydrophobic nature of the benzyl substituent.

Predicted Physicochemical Properties:

While experimental data for 4-Benzylmorpholine-3-carbaldehyde is scarce, we can infer properties from its close analogue, 4-benzylmorpholine[5][6][7].

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~205.25 g/mol | Based on its chemical formula (C12H15NO2). |

| pKa | ~6.60 (Predicted for 4-benzylmorpholine) | The morpholine nitrogen provides basic character[5]. |

| LogP | Moderately lipophilic | The benzyl group increases lipophilicity. |

| Hydrogen Bond Donors | 0 | All hydrogens are attached to carbon. |

| Hydrogen Bond Acceptors | 3 (ether oxygen, amine nitrogen, aldehyde oxygen) | These sites will interact with protic solvents. |

A Predictive Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental starting point for solvent selection. The interplay of polarity, hydrogen bonding capability, and steric factors will govern the solubility of 4-Benzylmorpholine-3-carbaldehyde.

Solvent Classes and Predicted Solubility:

| Solvent Class | Examples | Predicted Solubility of 4-Benzylmorpholine-3-carbaldehyde | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The polar functional groups will interact with these solvents, but the nonpolar benzyl group will limit high solubility, especially in water. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can effectively solvate the polar parts of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network. DMSO is a particularly powerful solvent for a wide range of organic molecules[8]. |

| Nonpolar Aprotic | Toluene, Dichloromethane (DCM), Chloroform | High to Moderate | The benzyl group will drive solubility in these solvents. Chloroform, being slightly polar, is expected to be a very good solvent[4]. |

| Nonpolar | Hexane, Heptane | Low | The overall polarity of the molecule, due to the morpholine and carbaldehyde groups, will likely result in poor solubility in highly nonpolar aliphatic solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for obtaining accurate and reliable data[9][10][11][12][13].

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound[14].

Materials and Equipment:

-

4-Benzylmorpholine-3-carbaldehyde (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of undissolved solid is crucial to ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Sealed Vials: This prevents solvent evaporation, which would alter the concentration of the solution.

-

Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this may need to be optimized.

-

Filtration: This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.

-

Validated HPLC Method: A specific and sensitive analytical method is necessary for accurate quantification of the dissolved compound.

Kinetic Solubility for High-Throughput Screening

For early-stage drug discovery, kinetic solubility assays are often employed due to their higher throughput[11][15][16]. These methods typically involve preparing a concentrated stock solution of the compound in a strong organic solvent (like DMSO) and then diluting it into an aqueous or organic medium. The concentration at which precipitation is first observed is the kinetic solubility. While faster, it's important to recognize that kinetic solubility values can be higher than thermodynamic solubility as they may represent a supersaturated state[14][17].

Conclusion and Future Directions

While a definitive, quantitative solubility profile for 4-Benzylmorpholine-3-carbaldehyde in various organic solvents awaits experimental determination, a strong predictive understanding can be derived from its molecular structure and the properties of related morpholine derivatives. It is anticipated to be highly soluble in polar aprotic solvents and to have moderate to good solubility in a range of other organic solvents, with the exception of highly nonpolar alkanes.

For researchers and drug development professionals working with this compound, the provided experimental protocol for the shake-flask method offers a robust pathway to generating the precise solubility data needed to advance their projects. As research on substituted morpholines continues to grow, the development of computational and machine learning models for solubility prediction will likely become increasingly accurate and valuable tools for solvent selection and formulation design[18].

References

-

LookChem. Cas 10316-00-4,4-benzylmorpholine. [Link]

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-649.

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Solubility of Things. Morpholine-4-carbaldehyde. [Link]

- Avdeef, A., Berger, C. M., & Brownell, C. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 72–84.

-

ChemSynthesis. 4-benzylmorpholine. [Link]

- Ghavami, R., & Sedeh, F. M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5654.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2776353, 4-Benzylmorpholine-2-carboxylic acid. [Link]

- Nguyen, T. T., Le, T. H., & Pham, M. Q. (2020).

- Mucs, D., & Forgács, E. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 195, 44-55.

- Wang, Y., Zhang, Y., Wang, C., Li, Y., & Li, J. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules (Basel, Switzerland), 27(19), 6599.

- Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmaceutical and Drug Delivery Research, 1(2), 1-6.

- Vermeire, F. H., & Green, W. H. (2022).

- Naim, M. J., Alam, O., & Alam, M. J. (2025). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1-10.

-

Sciencemadness Wiki. Morpholine. [Link]

- Google Patents.

- Smith, A. M., & Denmark, S. E. (2023).

- Jain, A., & Sahu, S. K. (2024).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12294087, 4-Benzylmorpholin-3-one. [Link]

-

PubChemLite. 4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3). [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 3. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lookchem.com [lookchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. enamine.net [enamine.net]

- 10. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. ovid.com [ovid.com]

- 18. dspace.mit.edu [dspace.mit.edu]

Chiral Morpholine Scaffolds: Strategic Synthesis & Medicinal Chemistry Utility

[1][2]

Executive Summary

In the transition from "flat" aromatic drug candidates to those with higher fraction of saturated carbons (

Part 1: Strategic Importance in Medicinal Chemistry

Physicochemical Modulation

The morpholine ring is frequently employed as a bioisostere for piperidine or piperazine.[2][1] The insertion of the ether oxygen at position 4 (relative to nitrogen) induces significant electronic and solubility shifts.

Table 1: Comparative Physicochemical Profile

| Property | Piperidine | Morpholine | Medicinal Chemistry Implication |

| ~11.2 | ~8.3 | Morpholine is less basic.[2][1] At physiological pH (7.4), a larger fraction exists as the free base compared to piperidine, potentially improving membrane permeability ( | |

| Lipophilicity ( | High | Moderate | The ether oxygen lowers |

| H-Bonding | Donor (NH) | Donor (NH) + Acceptor (O) | The ether oxygen acts as a weak H-bond acceptor, offering additional binding interactions in the active site.[1] |

Metabolic Stability & "Soft Spots"

While morpholines are generally resistant to oxidative metabolism compared to piperidines (which suffer rapid

-

Primary Liability: N-dealkylation (mediated by CYP3A4/2D6).[2][1]

-

Secondary Liability:

-C oxidation (positions 2 and 3) to form lactams (morpholin-2-one or -3-one).[2][1] -

Chiral Solution: Substitution at C2 or C3 (e.g., a methyl or benzyl group) introduces steric hindrance that significantly retards metabolic oxidation at these "soft spots," extending half-life (

).[1]

Part 2: Synthetic Methodologies

The synthesis of chiral morpholines generally follows two strategic logic streams: Chiral Pool Manipulation (using amino acids) or Asymmetric Catalysis (using epoxides/alkenes).[1]

Decision Logic for Synthetic Route

The choice of route depends heavily on the desired substitution pattern (2-sub vs. 3-sub).[2][1]

Figure 1: Synthetic decision tree for chiral morpholine construction based on substitution pattern.

Route A: The Chiral Pool (3-Substituted Morpholines)

This is the most robust method for generating enantiopure 3-substituted morpholines.[2][1]

-

Starting Material: Natural or unnatural

-amino acids.[2][1] -

Mechanism: Reduction of the amino acid to the amino alcohol, followed by a double alkylation or reductive amination.[1]

-

Modern Improvement: Historically, 1,2-dibromoethane was used for cyclization, but it is genotoxic and often low-yielding.[1] The Ethylene Sulfate method (described in Protocol 5.[1]1) is the superior modern standard, offering cleaner conversion via a cascade

mechanism.[1]

Route B: Asymmetric Epoxide Opening (2-Substituted Morpholines)

Accessing the 2-position requires a different approach, often exemplified by the synthesis of Reboxetine .[1]

Part 3: Case Study - (S,S)-Reboxetine

Reboxetine highlights the critical nature of chirality.[1] The drug is a norepinephrine reuptake inhibitor (NRI).[1][4][5][6]

-

Racemate vs. Enantiomer: The marketed drug is often a racemate, but the

-enantiomer exhibits significantly higher potency and selectivity for the norepinephrine transporter (NET) compared to the -

Synthesis Insight: The chiral center at the morpholine C2 position is established via the reaction of (S)-2-amino-1-phenylethanol with chiral epichlorohydrin analogues or via resolution of the intermediate.[2][1] The ether oxygen placement is crucial for orienting the phenoxy group in the NET binding pocket.[1]

Part 4: Functionalization & Diversity

Once the chiral morpholine core is synthesized, functionalization is required for library generation.[1]

-

C-Functionalization:

-

Lithiation: N-Boc-morpholine can be lithiated at the C3 position (using sec-BuLi/TMEDA) to introduce electrophiles.[2][1] However, this often erodes enantiopurity.[1]

-

Recommendation: It is almost always better to start with the substituted chiral amino acid (Route A) than to attempt asymmetric induction on the pre-formed morpholine ring.[1]

-

Part 5: Experimental Protocols

Protocol: Synthesis of (S)-3-Benzylmorpholine (Ethylene Sulfate Method)

Objective: Synthesis of a chiral building block from L-Phenylalanine without racemization.[2][1] Causality: We use ethylene sulfate instead of 1,2-dibromoethane because the cyclic sulfate is a highly reactive, non-volatile dielectrophile that promotes rapid cyclization under milder basic conditions, preserving the chiral center.[1]

Materials

-

(S)-2-Amino-3-phenylpropan-1-ol (derived from L-Phenylalanine): 10.0 mmol[2][1]

-

Ethylene Sulfate (1,3,2-Dioxathiolane 2,2-dioxide): 10.5 mmol[1]

-

Sodium Hydride (60% in oil): 22.0 mmol (Excess required for double deprotonation)

-

THF (Anhydrous): 50 mL

-

Temperature: 0°C to Reflux

Step-by-Step Methodology

-

Preparation of Alkoxide:

-

Charge a flame-dried 3-neck flask with NaH (22.0 mmol) and anhydrous THF (30 mL) under Nitrogen.

-

Cool to 0°C . Reason: Exothermic deprotonation can cause local heating and racemization.

-

Add (S)-2-Amino-3-phenylpropan-1-ol (10.0 mmol) dissolved in THF (10 mL) dropwise over 15 minutes.

-

Stir at 0°C for 30 minutes until H

evolution ceases.

-

-

Cyclization Cascade:

-

Add Ethylene Sulfate (10.5 mmol) in one portion at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour. Observation: The mixture may become thick as the intermediate sulfate salt forms.[1]

-

Heat to reflux (66°C) for 4 hours. Reason: Thermal energy is required to drive the second intramolecular displacement (ring closure).

-

-

Hydrolysis & Workup:

-

Validation:

-

Yield: Expect 75-85%.

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).[1] Confirm ee >98%.

-

NMR: Check for disappearance of NH/OH protons and appearance of morpholine CH

signals (3.0-4.0 ppm region).

-

Protocol: N-Protection for Library Storage

Morpholines are prone to forming carbamates with atmospheric CO

References

-

Physicochemical Properties of Morpholines

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

-

Reboxetine Synthesis & Chirality

-

Ethylene Sulfate Cyclization Method

-

Metabolic Stability of Heterocycles

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijamtes.org [ijamtes.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. scispace.com [scispace.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzylmorpholine-3-carbaldehyde safety data sheet (SDS)

An In-Depth Technical Guide to 4-Benzylmorpholine-3-carbaldehyde: Properties, Safety, and Handling

Chemical Identity and Physical Properties

4-Benzylmorpholine-3-carbaldehyde is a heterocyclic organic compound featuring a morpholine ring N-substituted with a benzyl group and a carbaldehyde (aldehyde) group at the 3-position. This unique combination of functional groups dictates its chemical reactivity and potential biological activity.

Molecular Structure:

Chemical Structure of 4-Benzylmorpholine-3-carbaldehyde

Table 1: Physicochemical Properties of 4-Benzylmorpholine-3-carbaldehyde and Related Compounds

| Property | Value (Predicted or from Analog) | Source |

| Molecular Formula | C12H15NO2 | [1][2] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | ~311 °C (Predicted) | [2] |

| Density | ~1.18 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents | Inferred |

Hazard Identification and Toxicological Profile

Based on data from structurally related morpholine and benzaldehyde derivatives, 4-Benzylmorpholine-3-carbaldehyde should be handled as a hazardous substance. The primary hazards are expected to be skin and eye irritation, with potential for respiratory tract irritation.[3]

GHS Hazard Classification (Inferred):

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). May cause respiratory irritation.[3]

Toxicological Summary (Based on Analogs):

-

Acute Oral Toxicity: For some morpholine derivatives, the oral LD50 in rats is approximately 2000 mg/kg.

-

Acute Inhalation Toxicity: Exposure to high concentrations of related morpholine compounds has been shown to cause strong irritation of mucous membranes and can be fatal in animal studies.

-

Dermal Toxicity: While specific data is limited, related compounds are considered irritants to the skin.

-

Carcinogenicity and Genotoxicity: Some morpholine derivatives have been tested and were not found to be genotoxic. However, the carcinogenicity of 4-Benzylmorpholine-3-carbaldehyde is unknown.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols must be followed when handling 4-Benzylmorpholine-3-carbaldehyde.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5][6]

-

Ensure that safety showers and eyewash stations are readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile rubber).

-

A lab coat or chemical-resistant apron should be worn to prevent skin contact.[8]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

Hygiene Measures:

-

Avoid all personal contact, including inhalation.[5]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.[5]

-

Contaminated work clothing should be removed and laundered separately before reuse.[5]

Sources

- 1. 2267317-99-5|(S)-4-Benzylmorpholine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Deep Dive: Distinguishing and Utilizing 2- vs. 3-Carbaldehyde Morpholine Isomers

This guide serves as a technical deep dive for drug development professionals, synthesizing the structural, electronic, and synthetic divergences between morpholine-2-carbaldehyde and morpholine-3-carbaldehyde.

Structural & Electronic Divergence

The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to modulate lipophilicity (

Nomenclature and Topology

-

Morpholine-2-carbaldehyde (2-CHO): The formyl group is adjacent to the ether oxygen. It is an

-alkoxy aldehyde . -

Morpholine-3-carbaldehyde (3-CHO): The formyl group is adjacent to the amine nitrogen. It is an

-amino aldehyde .[1]

Electronic Environment & Basicity (pKa)

The most critical functional difference lies in the inductive influence of the formyl group on the ring nitrogen.

-

3-CHO (Proximal Effect): The electron-withdrawing carbonyl is separated from the nitrogen by only one carbon (

). This proximity exerts a strong inductive effect ($ -I -

2-CHO (Distal Effect): The carbonyl is separated by two carbons and an oxygen (

). The inductive withdrawal is attenuated by distance and the intervening ether oxygen. The basicity of the nitrogen remains closer to that of unsubstituted morpholine, though still slightly reduced.

Conformational Landscape

Morpholine exists predominantly in a chair conformation. The orientation of the formyl group is governed by a tug-of-war between steric bulk (favoring equatorial) and stereoelectronic effects (anomeric).

-

2-Position (Anomeric Influence): While the formyl group is not a heteroatom, the C2 position is subject to the generalized anomeric effect if the substituent is electronegative. However, for a -CHO group, steric repulsion with 1,3-diaxial hydrogens typically dominates, favoring the equatorial orientation.

-

3-Position (

Strain): In N-substituted derivatives (e.g., N-Boc, N-Benzyl), the 3-substituent experiences significant allylic-like strain (

Figure 1: Comparative electronic and stability profiles of morpholine carbaldehyde isomers.

Synthetic Pathways[2][3][4][5]

The synthesis of these isomers requires fundamentally different strategies. The 3-isomer is typically accessed via the Chiral Pool (amino acids), while the 2-isomer is often built via Ring Closure or oxidative cleavage.

Route A: Morpholine-2-Carbaldehyde

The most robust route involves the cyclization of amino alcohols with epichlorohydrin, followed by oxidation.

-

Cyclization: Reaction of N-benzylethanolamine with epichlorohydrin yields (2-hydroxymethyl)morpholine.

-

Oxidation: The resulting primary alcohol is oxidized to the aldehyde using Swern oxidation or Dess-Martin Periodinane (DMP).

Route B: Morpholine-3-Carbaldehyde

This isomer is almost exclusively synthesized from Serine (or Threonine) derivatives, preserving the stereochemistry of the amino acid.

-

Precursor: Start with N-protected Serine methyl ester (e.g., Boc-Ser-OMe).

-

Cyclization: O-alkylation with dibromoethane or equivalent bis-electrophiles creates the morpholine ring.

-

Reduction/Oxidation: The ester is reduced to the alcohol (using LiBH4) and then carefully oxidized to the aldehyde. Note: Over-oxidation to the acid or racemization is a risk here.

Figure 2: Primary synthetic lineages for accessing 2- and 3-substituted morpholines.[2]

Reactivity Profile & Stability Challenges

The "Alpha-Amino" Instability (3-CHO)

Morpholine-3-carbaldehyde is an

-

Racemization: The

-proton is highly acidic because it is adjacent to both the carbonyl and the protonated ammonium (or electron-deficient N-protecting group). Base-catalyzed epimerization occurs rapidly. -

Hydration: They exist in equilibrium with their hydrates (gem-diols) in aqueous media, which can complicate NMR analysis and stoichiometry in subsequent reactions.

-

Handling Protocol: It is strongly recommended to generate 3-CHO in situ and react immediately (e.g., in reductive amination) or store it as a stable salt (e.g., bisulfite adduct) or protected acetal.

The "Alpha-Alkoxy" Stability (2-CHO)

Morpholine-2-carbaldehyde behaves more like a standard aliphatic aldehyde. The oxygen atom at position 1 exerts an inductive effect but does not facilitate enolization/racemization to the same extent as the nitrogen in the 3-position. It is isolable and storable, though it should still be kept under inert atmosphere to prevent air oxidation to the carboxylic acid.

Comparative Data Table

| Feature | Morpholine-2-carbaldehyde | Morpholine-3-carbaldehyde |

| Chemical Class | ||

| Chiral Stability | High (Resistant to racemization) | Low (Prone to racemization) |

| N-Basicity | Moderate ( | Low ( |

| Preferred Synthesis | Ring Closure (Epichlorohydrin) | Chiral Pool (Serine) |

| Storage Form | Free aldehyde (oil) | Crude oil (use immediately) or Acetal |

| Major Application | Receptor Antagonists (NK1) | Peptidomimetics / Transition States |

Medicinal Chemistry Applications

2-CHO: Solubility & Receptor Targeting

The 2-substituted morpholine scaffold is widely used to improve the physicochemical properties of lipophilic drugs.

-

Solubility Anchor: The ether oxygen and amine provide a balanced hydrophilic/lipophilic profile.

-

Case Study: Aprepitant (NK1 antagonist) utilizes a morpholine core where the 2-position substitution is critical for locking the conformation required for receptor binding.

3-CHO: Peptidomimetics

The 3-substituted morpholine is structurally homologous to Proline .

-

Bioisostere: It serves as a constrained amino acid mimic. The 3-CHO group allows for the extension of the peptide chain or the formation of transition-state inhibitors (e.g., in protease inhibitors).

-

Mechanism: In protease inhibitors, the aldehyde warhead (derived from 3-CHO) forms a reversible covalent hemiacetal adduct with the active site serine or cysteine of the enzyme.

Experimental Protocol: Synthesis of (3S)-N-Boc-Morpholine-3-Carbaldehyde

Rationale: The 3-isomer is the more challenging synthesis due to stability issues. This protocol ensures stereochemical integrity.

Step 1: Reduction of Ester to Alcohol

-

Reagents: (3S)-N-Boc-morpholine-3-carboxylic acid methyl ester (1.0 eq),

(2.0 eq), THF (anhydrous). -

Procedure: Dissolve ester in THF at 0°C. Add

portion-wise. Stir at RT for 4h. Quench with sat. -

Result: (3S)-N-Boc-3-hydroxymethylmorpholine. (Yield >90%).

Step 2: Parikh-Doering Oxidation (Mild)

Note: Avoid Swern if possible to prevent epimerization; Parikh-Doering is milder.

-

Reagents: Alcohol (1.0 eq),

complex (3.0 eq), -

Procedure:

-

Dissolve alcohol in DMSO/Et3N at 0°C.

-

Add

in one portion. -

Stir for 1 hour (monitor by TLC; do not over-stir).

-

Workup: Pour into ice water, extract immediately with

. Wash with brine.

-

-

Isolation: Concentrate under reduced pressure at low temperature (<30°C) .

-

Usage: Use the crude aldehyde immediately for the next step (e.g., reductive amination). Do not chromatograph on silica gel, as the acidity of silica can induce racemization/degradation.

References

-

Morpholine As a Scaffold in Medicinal Chemistry. ResearchGate.

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening. Journal of Organic Chemistry.

-

Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine. Journal of Organic Chemistry.

-

Unraveling the Conformational Preference of Morpholine. Journal of Physical Chemistry Letters.

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. J. Med. Chem.

Sources

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

An In-Depth Technical Guide to the Commercial Availability and Synthesis of (R)- and (S)-4-Benzylmorpholine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chiral morpholines are recognized as privileged heterocyclic scaffolds in modern drug discovery.[1] Their incorporation into molecular structures can significantly enhance crucial physicochemical properties, including metabolic stability, aqueous solubility, and the ability to permeate the blood-brain barrier.[1] The precise three-dimensional arrangement, or stereochemistry, of substituents on the morpholine ring is often a critical determinant of a compound's therapeutic efficacy and safety profile.[1][2] Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit vastly different pharmacological activities.[3] Consequently, access to enantiomerically pure building blocks like (R)- and (S)-4-Benzylmorpholine-3-carbaldehyde is essential for the rational design and synthesis of novel therapeutics.[2]

This guide provides a comprehensive overview of the commercial suppliers of these valuable chiral aldehydes, details their synthesis and purification, and explores their application as key intermediates in pharmaceutical research and development.

Physicochemical Properties and Identification

The (R)- and (S)- enantiomers of 4-Benzylmorpholine-3-carbaldehyde share the same molecular formula and weight but differ in the spatial orientation of the aldehyde group.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Appearance | Typically an off-white solid or oil |

| (S)-Enantiomer CAS | 2267317-99-5[4] |

| (R)-Enantiomer CAS | Not explicitly found, often sourced via custom synthesis from the corresponding acid. |

| Racemic CAS | 885954-25-6[4] |

Commercial Availability of Chiral Precursors and Aldehydes

While direct commercial sources for both enantiopure aldehydes can be limited and may vary, several suppliers provide the racemic mixture, the individual enantiomers, or their immediate precursors, such as the corresponding carboxylic acids. Researchers are advised to inquire about stock and custom synthesis options.

| Supplier | Product Name | Catalog Number / CAS | Notes |

| BLDpharm | (S)-4-Benzylmorpholine-3-carbaldehyde | BD02220884 / 2267317-99-5 | Listed as available for research use.[4] |

| Sigma-Aldrich | (3R)-4-benzylmorpholine-3-carboxylic acid | SY3H98B973C8 / 929047-50-7 | A direct precursor for the (R)-aldehyde. |

| BLDpharm | (R)-4-Benzyl-3-morpholinecarboxylic Acid | BD173708 / 929047-50-7 | A direct precursor for the (R)-aldehyde.[4] |

| BLDpharm | (S)-4-Benzylmorpholine-3-carboxylic acid | BD173705 / 1235011-96-7 | A direct precursor for the (S)-aldehyde.[4] |

| JHECHEM CO LTD | 4-benzylmorpholine-2-carbaldehyde | 133243-99-9 | Note: This is a constitutional isomer (aldehyde at the 2-position).[5] |

| Tyger Scientific Inc. | 4-Benzyl-morpholine-2-carbaldehyde | B64506 / 133243-99-9 | Note: This is a constitutional isomer (aldehyde at the 2-position).[6] |

Synthetic Methodologies: From Carboxylic Acid to Chiral Aldehyde

The most common and reliable method for preparing (R)- or (S)-4-Benzylmorpholine-3-carbaldehyde is through the controlled partial reduction of the corresponding enantiopure carboxylic acid or an activated derivative thereof (e.g., an ester or an N-acyl amide). Over-reduction to the corresponding alcohol is a primary competing reaction that must be carefully managed.

The following diagram illustrates a general workflow for the synthesis starting from the commercially available chiral carboxylic acid.

Caption: Synthetic workflow for chiral 4-benzylmorpholine-3-carbaldehyde.

Experimental Protocol: Partial Reduction of Carboxylic Acid Derivative

This protocol provides a representative procedure for the synthesis of the title aldehydes via partial reduction of an activated carboxylic acid derivative, such as an N-acyl pseudoephedrine amide, a well-established method for generating chiral aldehydes.[7]

Materials:

-

(R)- or (S)-4-Benzylmorpholine-3-carboxylic acid

-

Chiral auxiliary (e.g., (+)-pseudoephedrine) for amide formation

-

Coupling agent (e.g., DCC or EDC)

-

Lithium triethoxyaluminum hydride (LiAl(OEt)₃H) or Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step 1: Formation of the Activated Amide (Example with Chiral Auxiliary)

-

In a round-bottom flask under an argon atmosphere, dissolve (R)- or (S)-4-Benzylmorpholine-3-carboxylic acid (1.0 eq) and (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane.

-

Add the coupling agent (e.g., EDC, 1.1 eq) and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric amide by column chromatography.

Step 2: Controlled Partial Reduction to the Aldehyde

-

Dissolve the purified amide (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LiAl(OEt)₃H (1.5 eq) in THF dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction at -78 °C for 1-3 hours. The progress must be carefully monitored by TLC to prevent over-reduction to the alcohol.[7]

-

Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of 1 M HCl.[7]

Step 3: Work-up and Purification

-

Allow the quenched reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with saturated NaHCO₃ solution to remove any unreacted acid and then with brine.[8] This step is crucial for removing acidic impurities.[8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Aldehydes can be volatile.

-

Purify the crude aldehyde by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

A specialized purification technique involves the formation of a bisulfite adduct, which is soluble in water.[9][10] The aldehyde can be isolated from impurities by extraction and then regenerated by basifying the aqueous layer.[9][10]

Applications in Research and Drug Development

The aldehyde functional group is exceptionally versatile, serving as a linchpin for a wide range of chemical transformations. (R)- and (S)-4-Benzylmorpholine-3-carbaldehyde are primarily used as chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Key synthetic transformations of the title aldehydes.

-

Synthesis of Novel Scaffolds: These aldehydes are key starting materials for constructing compounds that are evaluated as dual reuptake inhibitors of serotonin and norepinephrine, a class of drugs used to treat depression and other mood disorders.[11]

-

Access to Stereochemically Defined Amines: Through reductive amination, the aldehyde can be converted into a diverse array of secondary and tertiary amines, introducing new pharmacophores while retaining the crucial stereochemistry of the morpholine core.

-

Carbon-Carbon Bond Formation: The aldehyde is a key electrophile in reactions like aldol condensations, Wittig reactions, and Grignard additions, allowing for the elaboration of the carbon skeleton to build complex target molecules.[12]

The stability of the chiral center is paramount. Recent advances have highlighted the development of new classes of molecules with exceptional chiral stability, which is critical for ensuring that a drug does not convert to an inactive or harmful mirror image over time.[13] The morpholine scaffold contributes to this overall molecular stability, making its derivatives desirable for developing robust and long-lasting pharmaceuticals.

References

- BLDpharm. (n.d.). (S)-4-Benzylmorpholine-3-carbaldehyde.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chiral Alcohols and Aldehydes using N-Acetyl-(+)-Pseudoephedrine as a Chiral Auxiliary.

- BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.

- LookChem. (n.d.). General procedures for the purification of Aldehydes.

- Sigma-Aldrich. (n.d.). (3R)-4-benzylmorpholine-3-carboxylic acid.

- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.

- Chem-Impex. (n.d.). 4-(Morpholine-4-carbonyl)benzaldehyde.

- ECHEMI. (n.d.). Buy 4-benzylmorpholine-2-carbaldehyde from JHECHEM CO LTD.

- BOC Sciences. (n.d.). CAS 917572-29-3 (R)-4-Benzyl-3-cyanomethylmorpholine.

- PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

- ChemSrc. (2025, May 20). 4-benzylmorpholine - 10316-00-4.

- University of Geneva. (2025, July 21). New class of chiral molecules offers strong stability for drug development.

- Journal of Chemical and Pharmaceutical Research. (2024, April 1). Emerging Applications of Chiral Switching in Drug Discovery and Development.

- Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. DOI:10.1039/D3SC01630G.

- Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development.

- CymitQuimica. (n.d.). Morpholine-4-carbaldehyde.

- MilliporeSigma. (n.d.). 4-(4-Morpholinyl)benzaldehyde 97 1204-86-0.

- Tyger Scientific Inc. (n.d.). 4-Benzyl-morpholine-2-carbaldehyde – [133243-99-9].

- PubChem. (n.d.). (R)-methyl 4-benzylmorpholine-3-carboxylate.

- ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties.

- PubChem. (n.d.). 4-Benzylmorpholine.

- E3S Web of Conferences. (2024).

- PMC. (2025, August 5). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.

- Ossila. (n.d.). Benzyl (3-Fluoro-4-morpholinophenyl)carbamate | 168828-81-7.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. jocpr.com [jocpr.com]

- 4. 2267317-99-5|(S)-4-Benzylmorpholine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. tygersci.com [tygersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. drugtargetreview.com [drugtargetreview.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Benzylmorpholine-3-carbaldehyde from N-benzyl amino alcohols

Introduction

4-Benzylmorpholine-3-carbaldehyde is a crucial heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds. The morpholine scaffold is a prevalent structural motif in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability.[1][2][3] The strategic placement of a benzyl group on the nitrogen and a carbaldehyde at the 3-position provides a versatile platform for further molecular elaboration in drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-benzylmorpholine-3-carbaldehyde, commencing from readily available N-benzyl amino alcohols. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to troubleshoot and adapt the synthesis as needed.

Synthetic Strategy Overview

The synthesis of 4-benzylmorpholine-3-carbaldehyde from an N-benzyl amino alcohol precursor involves a two-step process:

-

Formation of the Morpholine Ring: This is achieved through the cyclization of a suitable N-benzyl di-alcohol precursor.

-

Oxidation of the Primary Alcohol: The primary alcohol on the morpholine ring is selectively oxidized to the corresponding aldehyde.

This guide will focus on the second critical step, the oxidation of the pre-formed 4-benzylmorpholin-3-yl)methanol. The choice of oxidant is paramount to achieving a high yield of the desired aldehyde while minimizing over-oxidation to the carboxylic acid or other side reactions. We will explore two highly effective and widely used oxidation protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Precursor Synthesis: N-Benzyl Amino Alcohols

The starting N-benzyl amino alcohols can be synthesized through various established methods. A common and straightforward approach is the N-alkylation of an amino alcohol with benzyl chloride or benzyl bromide.[4][5] For the purpose of this guide, we will assume the availability of the requisite precursor, (4-benzylmorpholin-3-yl)methanol.

dot

Caption: General synthetic pathway to 4-benzylmorpholine-3-carbaldehyde.

PART 1: Swern Oxidation Protocol

The Swern oxidation is a reliable and mild method for oxidizing primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[6][7][8] It is particularly advantageous for substrates sensitive to harsh conditions and minimizes the risk of over-oxidation.[6][9]

Mechanistic Rationale

The reaction proceeds through the formation of a highly reactive dimethylchlorosulfonium ion from the reaction of DMSO and oxalyl chloride at low temperatures.[8] The alcohol then attacks this electrophilic sulfur species. The subsequent addition of a hindered base, typically triethylamine, facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8] The low reaction temperature (typically -78 °C) is crucial to prevent the Pummerer rearrangement, a potential side reaction.

dot

Caption: Simplified mechanism of the Swern oxidation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-benzylmorpholin-3-yl)methanol | 207.27 | 1.0 g | 4.82 mmol |

| Dichloromethane (DCM), anhydrous | 84.93 | 30 mL | - |

| Oxalyl chloride | 126.93 | 0.52 mL | 5.79 mmol |

| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 0.82 mL | 11.57 mmol |

| Triethylamine (TEA) | 101.19 | 3.36 mL | 24.1 mmol |

Procedure:

-

Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (20 mL).

-

Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride dropwise to the stirred DCM.

-

Following the addition of oxalyl chloride, add anhydrous DMSO dropwise. Stir the resulting solution for 15 minutes at -78 °C.

-

Addition of Alcohol: Dissolve (4-benzylmorpholin-3-yl)methanol in anhydrous dichloromethane (10 mL) and add it dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Addition of Base: Slowly add triethylamine to the reaction mixture. A thick white precipitate will form.

-

Warming and Quenching: After the addition of triethylamine, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

-

Add water (20 mL) to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-benzylmorpholine-3-carbaldehyde.

PART 2: Dess-Martin Periodinane (DMP) Oxidation Protocol

The Dess-Martin periodinane (DMP) oxidation is another exceptionally mild and efficient method for converting primary alcohols to aldehydes.[9][10][11] It offers several advantages, including neutral pH conditions, rapid reaction times, and a straightforward workup.[9][12]

Mechanistic Rationale

The reaction involves a ligand exchange between the alcohol and an acetate group on the hypervalent iodine atom of DMP.[11] This is followed by an intramolecular deprotonation of the α-hydrogen of the alcohol by another acetate ligand, which leads to the formation of the carbonyl compound, the iodinane byproduct, and acetic acid.[9]

dot

Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-benzylmorpholin-3-yl)methanol | 207.27 | 1.0 g | 4.82 mmol |

| Dichloromethane (DCM), anhydrous | 84.93 | 25 mL | - |

| Dess-Martin Periodinane (DMP) | 424.14 | 2.45 g | 5.79 mmol |

| Sodium bicarbonate, saturated solution | 84.01 | 30 mL | - |

| Sodium thiosulfate, 10% solution | 158.11 | 30 mL | - |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (4-benzylmorpholin-3-yl)methanol and anhydrous dichloromethane (25 mL).

-

Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether (25 mL).

-

Quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate solution (30 mL) and 10% aqueous sodium thiosulfate solution (30 mL).

-

Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-benzylmorpholine-3-carbaldehyde.

Characterization Data for 4-Benzylmorpholine-3-carbaldehyde

The identity and purity of the synthesized 4-benzylmorpholine-3-carbaldehyde should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the region of δ 9.5-10.0 ppm.[13][14] Other expected signals include the aromatic protons of the benzyl group and the protons of the morpholine ring.

-

¹³C NMR: The carbon NMR spectrum should display a resonance for the aldehydic carbon in the downfield region, typically around δ 190-200 ppm.[13][14]

-

IR Spectroscopy: The infrared spectrum will show a strong carbonyl (C=O) stretching absorption band in the range of 1720-1740 cm⁻¹.[13]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₂).

Troubleshooting and Safety Precautions

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield (Swern) | Incomplete reaction | Ensure anhydrous conditions and maintain low temperature. Increase reaction time. |

| Pummerer rearrangement | Do not allow the reaction temperature to rise above -60 °C during activation and alcohol addition. | |

| Low Yield (DMP) | Decomposition of DMP | Use fresh or properly stored DMP. |

| Incomplete reaction | Increase reaction time or use a slight excess of DMP. | |

| Over-oxidation to Carboxylic Acid | Contamination with water or oxidizing impurities | Use anhydrous solvents and high-purity reagents. |

Safety Precautions

-

Oxalyl chloride is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dess-Martin periodinane is potentially explosive upon impact or heating. Handle with care and avoid grinding.

-

Dichloromethane is a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

-

The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. Conduct the reaction in a well-ventilated fume hood.

Conclusion

The synthesis of 4-benzylmorpholine-3-carbaldehyde from N-benzyl amino alcohols is a critical transformation in the development of novel therapeutics. Both the Swern and Dess-Martin oxidation protocols provide mild and efficient methods for the key oxidation step. The choice between the two methods may depend on the specific substrate, available equipment, and scale of the reaction. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and safely synthesize this valuable intermediate for their drug discovery programs.

References

-

Recent progress in the synthesis of morpholines - Academia.edu. Available at: [Link]

-

Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol - IJSART. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - Royal Society of Chemistry. Available at: [Link]

-

N-benzyl-2-hydroxyethanaminium - ChemBK. Available at: [Link]

-

Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Dess–Martin periodinane - Wikipedia. Available at: [Link]

-

NOVEL APPLICATION OF ELECTROOXIDATIVE METHOD FOR THE CYCLIZATION OF N-BENZYL-2-(HYDROXYMETHYL) - HETEROCYCLES. Available at: [Link]

-

MORPHOLINE | - Paari Chem. Available at: [Link]

-

Morpholine-4-carbaldehyde - Solubility of Things. Available at: [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. Available at: [Link]

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]

-

Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of N-(2-hydroxyethyl)-N-benzyl-methylamine - PrepChem.com. Available at: [Link]

-

Swern Oxidation. Available at: [Link]

-

Novel Application of Electrooxidative Method for the Cyclization of N-Benzyl-2-(hydroxymethyl) - Crossref. Available at: [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

-

A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids - ResearchGate. Available at: [Link]

-

4-Benzylmorpholine | C11H15NO - PubChem. Available at: [Link]

-

4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3) - PubChemLite. Available at: [Link]

-

Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Available at: [Link]

-

N-Benzyl Ethanolamine* (NBzEA) - Amines & Plasticizers Limited. Available at: [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

-

Synthesis of 4-benzyloxy-3-acetylamino-α-[N-benzyl-N-(1-methyl-2-p-hydroxyphenylethyl)aminomethyl] benzyl alcohol - PrepChem.com. Available at: [Link]

-

(R)-methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 - PubChem. Available at: [Link]

- CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents.

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

-

PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline - Scientific Research Publishing. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Available at: [Link]

Sources

- 1. (PDF) Recent progress in the synthesis of morpholines [academia.edu]

- 2. atamankimya.com [atamankimya.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-Benzyldiethanolamine Research Chemical [benchchem.com]

- 5. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents [patents.google.com]